molecular formula C22H25N3O2S B2595825 4-oxo-3-pentyl-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 362500-92-3

4-oxo-3-pentyl-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2595825
CAS No.: 362500-92-3
M. Wt: 395.52
InChI Key: KWXNKNJANSYEKP-UHFFFAOYSA-N
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Description

4-oxo-3-pentyl-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a pentyl side chain, a phenylethyl group, and a sulfanylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-oxo-3-pentyl-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has shown potential in preliminary studies for its antimicrobial and anticancer properties. Researchers are investigating its ability to inhibit the growth of certain bacterial strains and cancer cell lines.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable in various industrial applications.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-pentyl-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The initial step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazoline core.

    Introduction of the Pentyl Side Chain: The pentyl group is introduced via alkylation reactions using pentyl halides under basic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group is incorporated through nucleophilic substitution reactions, often using phenylethyl halides.

    Formation of the Sulfanylidene Moiety: The sulfanylidene group is introduced by reacting the intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

    Final Coupling and Cyclization: The final step involves coupling the intermediate with appropriate carboxylic acid derivatives and cyclizing to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-pentyl-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline ring or the side chains, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted quinazolines depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-oxo-3-pentyl-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide: Lacks the phenylethyl group, which may affect its biological activity.

    4-oxo-3-pentyl-N-(2-phenylethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide: Similar structure but with a thioxo group instead of a sulfanylidene group.

Uniqueness

The presence of both the phenylethyl group and the sulfanylidene moiety in 4-oxo-3-pentyl-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide distinguishes it from similar compounds. These structural features may contribute to its unique biological and chemical properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

4-oxo-3-pentyl-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-2-3-7-14-25-21(27)18-11-10-17(15-19(18)24-22(25)28)20(26)23-13-12-16-8-5-4-6-9-16/h4-6,8-11,15H,2-3,7,12-14H2,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXNKNJANSYEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=CC=C3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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